(2-Methoxyphenyl)methanesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

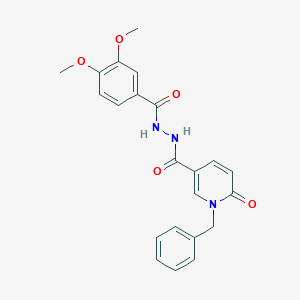

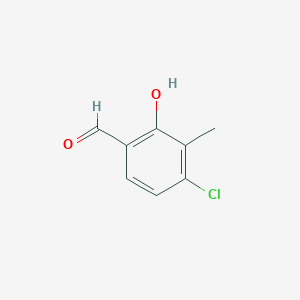

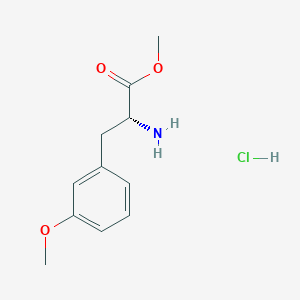

“(2-Methoxyphenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 1888955-77-8 . It has a molecular weight of 204.22 . It is stored at a temperature of 4 degrees . It is in powder form .

Molecular Structure Analysis

The IUPAC name for “(2-Methoxyphenyl)methanesulfonyl fluoride” is the same . The Inchi Code for this compound is 1S/C8H9FO3S/c1-12-8-5-3-2-4-7 (8)6-13 (9,10)11/h2-5H,6H2,1H3 . The Inchi Key is VKDLIAYZYMQNKG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“(2-Methoxyphenyl)methanesulfonyl fluoride” has a molecular weight of 204.22 . It is stored at a temperature of 4 degrees . It is in powder form .Scientific Research Applications

Enzyme Reaction Studies

(2-Methoxyphenyl)methanesulfonyl fluoride has been examined in the context of enzyme reactions. Kitz and Wilson (1963) investigated its interaction with acetylcholinesterase, noting its function as an oxydiaphoric (acid-transferring) inhibitor, forming a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963). Another study by Greenspan and Wilson (1970) explored its effects on the sulfonylation and desulfonylation processes in acetylcholinesterase (Greenspan & Wilson, 1970).

Chemical Behavior and Reactivity

Research by Snow and Barger (1988) compared the chemical reactivity and physical properties of methanesulfonyl fluoride with organofluorophosphorus ester anticholinesterase compounds, highlighting its weaker hydrogen bond acceptor properties and divergent chemical reactivity (Snow & Barger, 1988).

Organic Synthesis Applications

Makino and Yoshioka (1987) demonstrated the use of a combination of methanesulfonyl fluoride and cesium fluoride for selective fluorination of various benzyl alcohols, showing its utility in nucleophilic substitution reactions (Makino & Yoshioka, 1987).

Peptide Synthesis

Yajima et al. (1979) investigated the behavior of S-substituted cysteine sulfoxides under acidolytical deprotecting conditions, noting the reaction of hydrogen fluoride or methanesulfonic acid with these compounds, which is significant in peptide synthesis (Yajima et al., 1979).

Radiochemical Synthesis

Glaser et al. (2004) described the preparation of [(18)F]fluorothiols for peptide labeling, using methanesulfonyl precursors in no-carrier-added radiosyntheses, indicating the potential of (2-Methoxyphenyl)methanesulfonyl fluoride in positron emission tomography (PET) tracer synthesis (Glaser et al., 2004).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2-methoxyphenyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-12-8-5-3-2-4-7(8)6-13(9,10)11/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDLIAYZYMQNKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

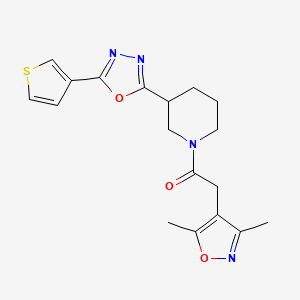

![2-(6-Methylpyridazin-3-yl)-N-(2-phenylethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2360738.png)

![5-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2360743.png)

![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/no-structure.png)

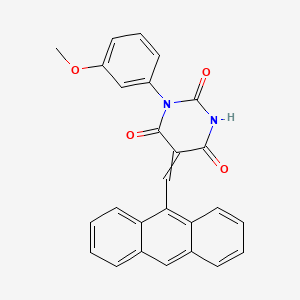

![(2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2360746.png)

![Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2360749.png)

![7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2360751.png)